Computed Lipophilicity (XLogP3-AA) Comparison: 2-Methyl vs. Des-Methyl Analog
The 2-methyl substitution reduces computed lipophilicity compared to the des-methyl analog 4-(1H-imidazol-1-yl)butanoic acid. The target compound has an XLogP3-AA of 0.2, whereas the des-methyl analog has an estimated XLogP3-AA of approximately 0.7, representing a ~0.5 log unit decrease in computed logP [1]. This shift places the target compound closer to the optimal range for CNS drug-likeness (logP 1-3) suggested by Lipinski's guidelines, though direct experimental logP or permeability data are not available for either compound.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.2 (unitless; PubChem computed) |
| Comparator Or Baseline | 4-(1H-imidazol-1-yl)butanoic acid (CAS 72338-58-0): ~0.7 (PubChem computed, CID 85631) |
| Quantified Difference | ΔXLogP = -0.5 log units (lower lipophilicity for target compound) |
| Conditions | Computed using XLogP3 3.0 algorithm as reported by PubChem (2025 release) |
Why This Matters
Lower computed logP may favor aqueous solubility for biochemical assay preparation, reducing DMSO stock precipitation risk in HTS screening compared to the more lipophilic des-methyl analog.
- [1] PubChem Compound Summaries: CID 3066546 (target compound, XLogP3-AA = 0.2) and CID 85631 (4-(1H-imidazol-1-yl)butanoic acid, XLogP3-AA ≈ 0.7). National Center for Biotechnology Information (2025). View Source
